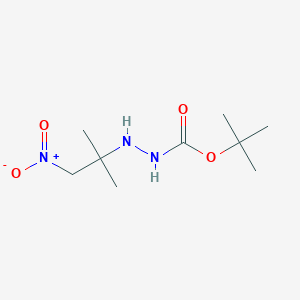

tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate

Description

tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate is a hydrazinecarboxylate derivative featuring a tert-butyl carbamate group and a branched nitroalkane substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines steric bulk from the tert-butyl group with the electron-withdrawing nitro functionality, which may influence its reactivity and stability .

Propriétés

IUPAC Name |

tert-butyl N-[(2-methyl-1-nitropropan-2-yl)amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-8(2,3)16-7(13)10-11-9(4,5)6-12(14)15/h11H,6H2,1-5H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYQSGAEQQDPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(C)(C)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133493 | |

| Record name | Hydrazinecarboxylic acid, 2-(1,1-dimethyl-2-nitroethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354825-84-5 | |

| Record name | Hydrazinecarboxylic acid, 2-(1,1-dimethyl-2-nitroethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354825-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-(1,1-dimethyl-2-nitroethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Reagents

- tert-Butyl hydrazinecarboxylate or its derivatives as the hydrazine source.

- 2-methyl-1-nitropropan-2-yl halides or nitroalkyl precursors.

- Suitable bases for deprotonation (e.g., sodium hydride, potassium carbonate).

- Solvents such as acetonitrile, ethyl acetate, or dichloromethane.

- Catalysts or additives depending on the reaction conditions.

Typical Synthetic Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of hydrazine with tert-butyl group | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | tert-Butyl hydrazinecarboxylate |

| 2 | Alkylation with nitroalkyl precursor | 2-methyl-1-nitropropan-2-yl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux or room temperature | This compound |

| 3 | Purification | Column chromatography or recrystallization | Pure target compound |

Reaction Conditions and Optimization

- The alkylation step is sensitive to the choice of base and solvent. Mild bases such as potassium carbonate in polar aprotic solvents like acetonitrile provide good yields.

- Temperature control is essential; reactions are often conducted at room temperature or slightly elevated temperatures (40–60 °C) to balance reaction rate and selectivity.

- Excess of alkylating agent can drive the reaction to completion but must be controlled to avoid side reactions.

Alternative Methods

- Use of nitroalkyl sulfones or nitroalkyl phosphonates as alkylating agents under phase-transfer catalysis conditions.

- Direct nitration of tert-butyl hydrazinecarboxylate derivatives followed by reduction and reoxidation steps, although less common due to complexity.

Research Findings and Data Analysis

Several patents and research documents indicate that the preparation of this compound is achievable through alkylation of tert-butyl hydrazinecarboxylate with nitroalkyl halides under mild basic conditions, yielding the target compound in moderate to high yields (typically 60–85%) with high purity after chromatographic purification.

Key analytical techniques used to confirm the structure and purity include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the presence of tert-butyl, hydrazine, and nitroalkyl groups.

- Mass Spectrometry (MS) : Electrospray ionization MS validates molecular weight.

- Infrared (IR) Spectroscopy : Characteristic nitro group absorptions (~1520 and 1350 cm^-1).

- Chromatography : Column chromatography with silica gel and suitable eluents ensures isolation of the pure compound.

Summary Table of Preparation Methods

| Method | Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Alkylation of tert-butyl hydrazinecarboxylate | tert-Butyl hydrazinecarboxylate | 2-methyl-1-nitropropan-2-yl bromide/chloride | K2CO3 | Acetonitrile | 25–60 °C | 70–85 | Standard method, mild conditions |

| Phase-transfer catalysis | tert-Butyl hydrazinecarboxylate | Nitroalkyl sulfone | Quaternary ammonium salt | Dichloromethane/water | RT | 60–75 | Alternative method, requires catalyst |

| Nitration route | tert-Butyl hydrazinecarboxylate | Nitrating agent (e.g., HNO3) | Acid/base workup | Various | Variable | 40–60 | More complex, less common |

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different nitrogen-containing compounds.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazine moiety.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted hydrazinecarboxylates.

Applications De Recherche Scientifique

Medicinal Chemistry

tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate has been investigated for its potential as a bioactive compound. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study evaluated the compound's ability to inhibit tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may act through mechanisms involving apoptosis and cell cycle arrest.

Synthesis of Novel Compounds

The hydrazinecarboxylate moiety allows for the formation of various derivatives through reactions such as acylation and alkylation. This versatility is valuable in synthesizing new compounds with enhanced biological activity.

Example: Derivative Synthesis

Researchers synthesized several derivatives of this compound, which were tested for their antimicrobial properties. Some derivatives exhibited improved efficacy against resistant bacterial strains.

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is under investigation due to its nitrogen-rich structure, which may enhance its effectiveness against pests.

Field Trial: Pest Resistance

In field trials, formulations containing this compound demonstrated significant pest control efficacy compared to conventional pesticides, indicating its potential use in sustainable agriculture.

Safety and Toxicity

While exploring the applications of this compound, it is crucial to consider safety data. The compound is classified as harmful if swallowed and may cause skin irritation. Proper handling protocols should be established to mitigate risks during research and application.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and nitro groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparaison Avec Des Composés Similaires

Target Compound

Nitroalkane Introduction : Nitration of a pre-formed propan-2-yl group or coupling with a nitro-containing precursor.

Carbamate Formation : Reaction of tert-butyl chloroformate with a hydrazine intermediate.

Analogous Compounds

- Alkene-Substituted Derivatives (1h, 1q) : Synthesized via alkylation of tert-butyl carbazate with haloalkenes (e.g., 5-iodopentene) in DMF or THF, yielding 75–83% as oils .

- Heterocyclic Derivatives : Palladium-catalyzed cross-coupling (e.g., Suzuki reaction) introduces pyrrolopyrazine moieties, followed by tosyl protection (52% yield) .

- Aromatic Derivatives (e.g., benzyl) : Alkylation using benzyl bromide under basic conditions (n-BuLi), achieving 43–83% yields .

Physicochemical Properties

Spectroscopic Characterization

- NMR : Distinct signals for tert-butyl (δ ~1.4 ppm, singlet) and nitro groups (δ ~4.5–5.5 ppm for adjacent protons). Compare with tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, which shows pyran-specific signals at δ 3.3–4.0 ppm .

- MS : Molecular ion peaks align with calculated masses (e.g., [M+H]+ at m/z 404 for pyrrolopyrazine derivatives ).

Activité Biologique

tert-Butyl 2-(2-methyl-1-nitropropan-2-yl)hydrazinecarboxylate (CAS No. 1354825-84-5) is a chemical compound characterized by its unique structural components, including a tert-butyl group, a nitro group, and a hydrazine moiety. This combination imparts specific biological activities that make it a candidate for various applications in medicinal chemistry and biological research.

- Molecular Formula : C₉H₁₉N₃O₄

- Molar Mass : 233.26 g/mol

- Density : 1.105 ± 0.06 g/cm³ (predicted)

- pKa : 12.09 ± 0.43 (predicted)

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through its hydrazine and nitro groups. These interactions can lead to:

- Formation of Covalent Bonds : The compound can form covalent bonds with biological macromolecules, potentially altering their function.

- Oxidative Stress Modulation : The nitro group may participate in redox reactions, influencing oxidative stress pathways within cells.

Drug Discovery

The hydrazine moiety in this compound has been explored for its potential in drug development due to its reactivity and ability to modify biological targets:

Case Studies

While direct studies on the biological activity of this compound are scarce, related compounds have shown promise:

- Hydrazine Derivatives : Research indicates that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in biological systems:

- Acute Toxicity : Preliminary assessments indicate low acute toxicity; however, detailed toxicological studies are necessary to establish safe dosage levels.

Comparison with Similar Compounds

A comparative analysis reveals how this compound stands against similar hydrazine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl hydrazinecarboxylate | Lacks nitro group | Less reactive |

| 2-(2-methyl-1-nitropropyl) hydrazine | Lacks tert-butyl group | More unstable |

| tert-Butyl 2-(2-methyl-1-nitroethyl) | Ethyl instead of propyl | Different reactivity |

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl hydrazinecarboxylate derivatives with nitroalkyl substituents?

- Methodological Answer: The synthesis typically involves alkylation of tert-butyl hydrazinecarboxylate precursors using alkyl halides or nitroalkyl halides. Key parameters include:

- Low temperatures (−78°C in THF) to stabilize reactive intermediates and minimize side reactions .

- Use of n-BuLi (2.2 equiv) to deprotonate the hydrazinecarboxylate, enabling nucleophilic attack on the alkyl halide .

- Stoichiometric control (1:1 molar ratio of hydrazine precursor to alkylating agent) to avoid over-alkylation .

- Purification via flash chromatography (e.g., 10–30% EtOAc/hexanes) to isolate the product as a clear oil or solid .

Q. How can the structural integrity of the synthesized compound be confirmed?

- Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

- 1H/13C NMR : Identify characteristic shifts, such as the tert-butyl group (~1.3 ppm for CH3) and hydrazinecarboxylate carbonyl (~155–160 ppm) .

- HRMS (ESI/EI) : Validate molecular weight with <5 ppm error (e.g., [M + Na]+ peaks for hydrazinecarboxylates) .

- IR Spectroscopy : Confirm carbonyl stretches (~1705 cm⁻¹ for the carboxylate) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO2) .

Q. What purification strategies are effective for isolating hydrazinecarboxylate derivatives?

- Methodological Answer:

- Gradient flash chromatography (e.g., 5% → 30% EtOAc/hexanes) resolves closely eluting byproducts, especially for isomers (e.g., E/Z alkenes) .

- Low-polarity solvents (hexanes/toluene) improve separation for non-polar derivatives .

- Recrystallization (e.g., from EtOAc/hexanes) is viable for crystalline products, as seen in analogous hydrazinecarboxylates .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of hydrazinecarboxylates be addressed?

- Methodological Answer:

- Steric and electronic effects dominate regioselectivity. For example, bulkier nitropropan-2-yl groups favor substitution at less hindered positions .

- Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and transition states .

- Competitive experiments with deuterated analogs or substituent variation (e.g., benzyl vs. vinyl) reveal selectivity trends .

Q. What mechanistic insights explain the stability of nitro groups under strongly basic conditions?

- Methodological Answer:

- Nitro groups are generally stable to bases like n-BuLi but sensitive to reducing agents. Kinetic studies (e.g., monitoring by in-situ IR) show no decomposition at −78°C .

- Radical scavengers (e.g., TEMPO) can mitigate unintended nitro reduction during prolonged reactions .

- pH-controlled workup (quenching with aqueous NH4Cl) prevents nitro group hydrolysis .

Q. How can low yields in alkylation steps (e.g., 22% for tert-butyl 2-methyl derivatives) be improved?

- Methodological Answer:

- Optimize stoichiometry : Excess alkyl halide (1.5 equiv) and slower addition rates improve conversion .

- Alternative bases : LDA or KHMDS may enhance reactivity compared to n-BuLi for sterically hindered substrates .

- Temperature modulation : Graduient warming (−78°C → 0°C) post-reaction ensures complete consumption of intermediates .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported yields for similar derivatives (e.g., 22% vs. 83%)?

- Methodological Answer:

- Reaction monitoring (TLC/GC-MS) identifies side products (e.g., over-alkylation or elimination) .

- Scale-dependent effects : Micromolar vs. millimolar scales may alter mixing efficiency and heat transfer .

- Purification losses : Lower yields for viscous oils (e.g., 1r in ) vs. crystalline solids (e.g., 1q in ) reflect solubility differences during chromatography.

Q. What strategies validate the absence of stereochemical impurities in hydrazinecarboxylate derivatives?

- Methodological Answer:

- Chiral HPLC or NMR derivatization (e.g., Mosher’s esters) confirms enantiopurity .

- NOE (Nuclear Overhauser Effect) experiments distinguish E/Z isomers in alkenyl-substituted derivatives .

Further Research Directions

Q. Can computational methods predict the reactivity of nitroalkyl-substituted hydrazinecarboxylates in cross-coupling reactions?

- Methodological Answer:

Q. How do solvent effects influence the stability of hydrazinecarboxylate intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.